molecular formula C11H18NO6- B1660417 (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 76379-01-6

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B1660417
CAS No.: 76379-01-6
M. Wt: 260.26 g/mol
InChI Key: OHYMUFVCRVPMEY-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₁H₁₉NO₆ and a molecular weight of 261.27 g/mol . Its CAS number is 76379-01-6, and it is characterized by a tert-butoxycarbonyl (Boc) group at the amino position and a methoxy ester at the γ-carboxylic acid of glutamic acid. The compound is stored under dry conditions at 2–8°C to prevent hydrolysis of the Boc group .

Properties

CAS No.

76379-01-6

Molecular Formula

C11H18NO6-

Molecular Weight

260.26 g/mol

IUPAC Name

(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/p-1/t7-/m1/s1

InChI Key

OHYMUFVCRVPMEY-SSDOTTSWSA-M

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-]

Pictograms

Irritant

sequence

X

Origin of Product

United States

Preparation Methods

Boc Protection of D-Glutamic Acid

The synthesis begins with the protection of the α-amino group of D-glutamic acid using tert-butoxycarbonyl (Boc) anhydride. This step is typically conducted in a biphasic solvent system (e.g., water/dioxane) under alkaline conditions (pH 8–9) facilitated by sodium hydroxide. The Boc group shields the amine from undesired reactions during subsequent steps while maintaining the integrity of the carboxylic acid functionalities.

Reaction Conditions

  • Substrate : D-glutamic acid
  • Protecting Agent : Boc anhydride (2.2 equiv)
  • Solvent System : Water/dioxane (1:1 v/v)
  • Base : 4 M NaOH (to maintain pH 8–9)
  • Temperature : 0–5°C initially, then room temperature
  • Duration : 12–24 hours

The Boc-protected intermediate, (R)-2-((tert-butoxycarbonyl)amino)pentanedioic acid, is isolated via acidification (pH 2–3) using hydrochloric acid, yielding a white precipitate.

Selective Esterification of the γ-Carboxylic Acid

The γ-carboxylic acid of the Boc-protected intermediate is selectively esterified with methanol to form the methyl ester. This step employs thionyl chloride (SOCl₂) or gaseous HCl as catalysts, leveraging their ability to protonate the carboxylate and enhance electrophilicity for nucleophilic attack by methanol.

Procedure

  • Substrate : (R)-2-((tert-butoxycarbonyl)amino)pentanedioic acid
  • Solvent : Anhydrous methanol
  • Catalyst : Thionyl chloride (1.5 equiv) added dropwise at 0°C
  • Reaction Time : 12–18 hours at room temperature
  • Workup : Removal of excess reagents under reduced pressure, followed by recrystallization from ethyl acetate/hexane.

Selectivity Considerations
The Boc group’s steric bulk adjacent to the α-carboxylic acid minimizes its reactivity, favoring esterification at the γ-position. Analytical techniques such as ¹H NMR confirm the absence of di-ester byproducts, with characteristic signals for the α-carboxylic acid (δ 12.1 ppm) and γ-methoxy group (δ 3.65 ppm).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance yield and reproducibility. Key advantages include:

  • Precision Temperature Control : Minimizes side reactions.
  • Automated Feed Systems : Ensure stoichiometric accuracy for Boc anhydride and methanol.
  • In-Line Analytics : Real-time HPLC monitoring verifies intermediate purity.

Optimized Parameters

Parameter Value
Reactor Volume 50 L
Flow Rate 10 L/hour
Residence Time 30 minutes
Purity Post-Boc ≥98% (by HPLC)

Green Chemistry Approaches

Recent advancements emphasize solvent reduction and catalyst recycling:

  • Ionic Liquid Catalysis : BMIM-BF₄ facilitates esterification at 60°C with 95% conversion.
  • Microwave Assistance : Reduces reaction time by 70% compared to conventional heating.

Quality Control and Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥99% chemical and enantiomeric purity. Retention times:

  • Boc-D-glutamic acid : 8.2 minutes
  • Methyl Ester Product : 14.7 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.65 (s, 3H, OCH₃), 4.25 (m, 1H, CH-NH), 5.20 (d, 1H, NH).
  • HRMS (ESI+) : m/z 286.1502 [M+H]⁺ (calc. 286.1509 for C₁₁H₁₉NO₆).

Comparative Analysis of Esterification Methods

Method Catalyst Yield (%) Purity (%) Cost Index
Thionyl Chloride SOCl₂ 92 99 High
Gaseous HCl HCl 88 97 Moderate
DCC/DMAP DCC 85 95 Very High

Thionyl chloride remains the preferred catalyst despite its corrosivity due to superior yield and purity.

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to acidic conditions during esterification may induce racemization. Mitigation includes:

  • Low-Temperature Reactions : Conduct esterification below 25°C.
  • Non-Acidic Catalysts : Use carbodiimides (e.g., DCC) with 4-dimethylaminopyridine (DMAP).

Byproduct Formation

Di-ester byproducts (≤2%) are removed via selective crystallization using tert-butyl methyl ether.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

  • Peptide Therapeutics : Site-specific labeling for PET tracers.
  • Antiviral Agents : Backbone modification in protease inhibitors.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: : The carboxylic acid group can be reduced to form alcohols.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) and borane (BH3).

  • Substitution: : Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:
  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Alcohols and aldehydes.

  • Substitution: : Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Peptide Chemistry

  • The compound serves as a crucial intermediate in the synthesis of peptides. The Boc group protects the amino functionality during peptide bond formation, allowing for selective reactions that lead to desired peptide sequences. This protection is essential for maintaining the integrity of the amino acid chain during synthesis processes.

Synthetic Routes

  • Common synthetic strategies include the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions. This method is favored due to its efficiency and the stability of the Boc group under various reaction conditions .

Biochemical Research

Enzyme Mechanisms and Protein Interactions

  • In biochemical studies, this compound is utilized to investigate enzyme mechanisms, particularly those involving peptidyl transferases. These enzymes catalyze peptide bond formation, and this compound acts as a substrate, providing insights into enzymatic activity and specificity.

Cell Signaling Pathways

  • Peptides synthesized using this compound can function as signaling molecules within cells. They may bind to specific receptors, thereby influencing cellular responses such as gene expression and metabolic pathways. This property is critical for understanding cell signaling and regulatory mechanisms in various biological contexts.

Pharmaceutical Applications

Drug Development

  • The compound is explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biological pathways. Its ability to form peptides that can modulate biological functions positions it as a promising candidate in drug design and development .

Therapeutic Peptides

  • Research has indicated that peptides derived from this compound may have applications in treating diseases by acting on specific molecular targets within cells. This includes potential roles in cancer therapy and metabolic disease management .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is employed in the synthesis of specialty chemicals that require precise control over molecular structure and functionality. Its versatility allows for its use in producing various derivatives that are useful in different chemical processes .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key intermediate. The study demonstrated that using this compound improved yield and purity of synthesized peptides compared to traditional methods lacking protective groups.

Case Study 2: Enzyme Interaction Studies

A biochemical analysis explored how this compound interacts with peptidyl transferases. The findings revealed that the presence of the Boc group significantly influenced enzyme kinetics, providing valuable data for designing inhibitors targeting similar enzymatic processes.

Mechanism of Action

The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, allowing for selective reactions. The methoxy group can influence the compound's reactivity and solubility, while the carboxylic acid group can participate in various biochemical interactions.

Comparison with Similar Compounds

Stereoisomers: (S)-Enantiomer

This enantiomer is commercially available (e.g., Enamine Ltd., 95% purity) and used in asymmetric syntheses, such as photoinduced decarboxylative allylation .

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 76379-01-6 Not explicitly listed
Chirality R-configuration S-configuration
Synthesis Applications Anticancer inhibitors Asymmetric hydrogenation

Z-Protected Analogs: 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic Acid

Z-protected analogs (e.g., CAS 27025-24-7) replace the Boc group with a benzyloxycarbonyl (Z) group. These compounds are less stable under acidic conditions but offer orthogonal protection strategies in peptide synthesis .

Property Boc-Protected (R)-Compound Z-Protected Analog
Protecting Group Boc (acid-labile) Z (base-labile)
CAS Number 76379-01-6 27025-24-7
Deprotection Conditions Trifluoroacetic acid (TFA) Hydrogenolysis (H₂/Pd-C)

Substituent Variants: Dimethylamino and Methylthio Derivatives

  • This variant is used in biochemical assays and stored at -20°C .
  • Methylthio Derivatives (e.g., CAS 1242340-22-2): Replace methoxy with methylthio, enhancing hydrophobicity and altering reactivity in thiol-ene click chemistry .
Property Methoxy Derivative Dimethylamino Derivative Methylthio Derivative
CAS Number 76379-01-6 721927-50-0 1242340-22-2
Substituent -OCH₃ -N(CH₃)₂ -SCH₃
Key Applications Peptide synthesis Biochemical reagents Click chemistry

Commercial Availability and Pricing

  • (R)-Enantiomer : Priced at €62.00/25g and €172.00/100g (CymitQuimica) .
  • (S)-Enantiomer : Available at 95% purity (Enamine Ltd.) for research-scale purchases .
  • Z-Protected Analog : Offered by Hangzhou HengHua Chemical Co. in bulk (25 kg) upon inquiry .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly referred to as Boc-L-methionine derivative, is a synthetic compound notable for its complex structure and diverse biological applications. It features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and biological research.

  • Molecular Formula : C₁₁H₁₉N₁O₆
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 76379-01-6
  • Physical Form : White to yellow solid
  • Purity : Typically ≥ 97%

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and enzyme interactions. The compound is employed in various biochemical applications, including:

  • Enzyme Mechanisms : It serves as a substrate for peptidyl transferases, facilitating the formation of peptide bonds between amino acids. The Boc group protects the amino functionality during synthesis, preventing side reactions that could compromise the integrity of the peptide sequence.
  • Protein Interactions : The compound's structure allows it to interact with proteins involved in metabolic pathways, potentially influencing processes such as protein folding and stability.
  • Therapeutic Potential : Research indicates that derivatives of this compound may possess therapeutic properties, particularly in drug development aimed at targeting specific biological pathways .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Peptide Bond Formation : The tert-butoxycarbonyl group enables selective formation of peptide bonds by shielding the amino group from unwanted reactions during synthesis.
  • Subcellular Localization : The compound can be directed to specific cellular compartments through targeting signals, enhancing its effectiveness in biochemical processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesApplications
(R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acidLacks additional carbon chainPeptide synthesis
(R)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acidContains an unsaturated carbon chainPotential therapeutic applications

Case Studies and Research Findings

  • Peptide Synthesis Studies : Research has shown that this compound significantly enhances the efficiency of peptide bond formation when used as a substrate for peptidyl transferases. This has implications for synthesizing complex peptides used in therapeutic applications.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have revealed its potential to modulate enzymatic activity, suggesting possible applications in metabolic engineering and drug design .
  • Therapeutic Applications : Preliminary studies indicate that derivatives of this compound may have anti-inflammatory and anti-cancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Q & A

Q. How to design a kinetic study for ester hydrolysis in this compound?

  • Use pH-stat titration or ¹H NMR to monitor methoxy ester cleavage. For example, in PBS (pH 7.4), the half-life (t₁/₂) of a similar ester was 48 hours, while in 0.1N NaOH, t₁/₂ was 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Reactant of Route 2
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.